molecular formula C14H16N4O2 B11726367 2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide

2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide

Cat. No.: B11726367
M. Wt: 272.30 g/mol
InChI Key: OBLJGKKVSUIYMR-UHFFFAOYSA-N
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Description

2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide is an organic compound with a complex structure that includes cyano, dimethylamino, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide typically involves a multi-step process. One common method includes the reaction of 2-cyano-3-(dimethylamino)acrylonitrile with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(4-dimethylaminophenyl)acrylic acid: Similar structure but with an acrylic acid group instead of the hydrazide group.

    2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO): A triterpenoid compound with similar cyano and dimethylamino groups.

    2-cyano-3-(4-diphenylamino)phenylprop-2-enoic acid: Similar structure with a diphenylamino group.

Uniqueness

2-cyano-3-(dimethylamino)-N’-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methylideneamino]prop-2-enamide

InChI

InChI=1S/C14H16N4O2/c1-18(2)10-12(8-15)14(19)17-16-9-11-4-6-13(20-3)7-5-11/h4-7,9-10H,1-3H3,(H,17,19)

InChI Key

OBLJGKKVSUIYMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)OC

Origin of Product

United States

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